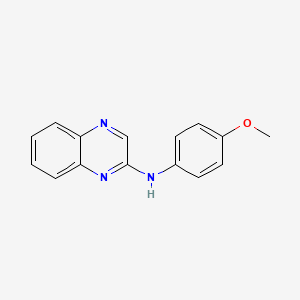

N-(4-methoxyphenyl)quinoxalin-2-amine

Description

N-(4-Methoxyphenyl)quinoxalin-2-amine is a heterocyclic compound featuring a quinoxaline core substituted with a 4-methoxyphenyl group at the 2-amino position. Quinoxalines are nitrogen-containing bicyclic structures known for their electronic properties and biological activities. The 4-methoxyphenyl substituent introduces electron-donating methoxy groups, influencing the compound’s reactivity, solubility, and intermolecular interactions. Synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in analogous quinoxaline derivatives . For instance, describes a microwave-assisted synthesis of a related quinoxaline compound with a 4-methoxyphenyl group, highlighting the use of Pd catalysts and spectroscopic validation (¹H/¹³C NMR) .

Propriétés

Formule moléculaire |

C15H13N3O |

|---|---|

Poids moléculaire |

251.28 g/mol |

Nom IUPAC |

N-(4-methoxyphenyl)quinoxalin-2-amine |

InChI |

InChI=1S/C15H13N3O/c1-19-12-8-6-11(7-9-12)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18) |

Clé InChI |

RSEWFKZYRKGGMB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-(4-méthoxyphényl)quinoxalin-2-amine peut être synthétisée par plusieurs méthodes. Une méthode courante implique la condensation de la 4-méthoxyaniline avec la quinoxaline-2-carbaldéhyde en présence d'un catalyseur approprié. La réaction est généralement effectuée dans une solution d'éthanol sous reflux pendant plusieurs heures .

Une autre méthode implique l'utilisation de nanoparticules d'oxyde de cérium comme catalyseur dans une réaction à trois composants impliquant des 1,2-diamines, des aldéhydes et des isocyanures. Cette méthode est respectueuse de l'environnement et offre des rendements élevés .

Méthodes de production industrielle

La production industrielle de N-(4-méthoxyphényl)quinoxalin-2-amine implique souvent une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus. L'utilisation de nanoparticules d'oxyde de cérium comme catalyseur est particulièrement favorisée en raison de son efficacité et de son caractère écologique .

Analyse Des Réactions Chimiques

Nucleophilic Alkylation

The secondary amine group undergoes alkylation with alkyl halides under mild conditions. For example, reaction with propargyl bromide in DMF using potassium carbonate as a base yields N-propargyl derivatives (Table 1) .

Table 1: Alkylation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Propargyl bromide | K₂CO₃, DMF, 110°C, MW, 15 min | N-Propargyl-N-(4-methoxyphenyl)quinoxalin-2-amine | 75–85% |

This reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. Microwave irradiation enhances reaction efficiency by reducing time and improving yields .

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions relative to the methoxy group. Nitration with HNO₃/H₂SO₄ predominantly occurs at the ortho position due to steric hindrance at the para site (Table 2) .

Table 2: Nitration Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 h | 2-Nitro-4-methoxyphenyl-substituted quinoxaline | 45–55% |

The methoxy group’s strong electron-donating effect activates the phenyl ring, favoring nitration over the electron-deficient quinoxaline core .

Reduction of the Quinoxaline Core

Catalytic hydrogenation selectively reduces the quinoxaline ring to dihydroquinoxaline without affecting the methoxyphenyl group (Table 3) .

Table 3: Hydrogenation Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C (10%) | Ethanol, RT, 24 h | 1,2,3,4-Tetrahydroquinoxaline derivative | 60–70% |

The reaction preserves the amine functionality while saturating the heterocyclic ring, modifying the compound’s planarity and π-conjugation .

Oxidation to N-Oxides

Treatment with m-chloroperbenzoic acid (m-CPBA) oxidizes the quinoxaline nitrogen to form N-oxide derivatives (Table 4) .

Table 4: Oxidation Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT, 12 h | Quinoxalin-2-amine N-oxide | 40–50% |

N-Oxide formation enhances water solubility and alters electronic properties, which is critical for pharmacological applications .

Acylation Reactions

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides (Table 5) .

Table 5: Acylation Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 1 h | N-Acetyl-N-(4-methoxyphenyl)quinoxalin-2-amine | 80–90% |

Pyridine neutralizes HCl, driving the reaction to completion. The acetyl group modulates the compound’s lipophilicity and bioavailability .

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides (e.g., 4-bromotoluene) forms biaryl amines via Buchwald-Hartwig amination (Table 6) .

Table 6: Cross-Coupling Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, XPhos, K₃PO₄, 110°C, 24 h | N-(4-Methylphenyl)-N-(4-methoxyphenyl)quinoxalin-2-amine | 50–60% |

This reaction expands structural diversity for structure-activity relationship (SAR) studies in drug discovery .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N-(4-methoxyphenyl)quinoxalin-2-amine has been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways. A study demonstrated that quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines, including human liver cancer (HepG2) and colon carcinoma (HCT116) cells . The structure-activity relationship (SAR) analyses revealed that modifications to the quinoxaline scaffold can enhance its inhibitory activity against specific tumor cell lines.

Antibacterial and Antifungal Properties

The compound has shown potential as an antibacterial agent. Quinoxaline derivatives, including this compound, have been evaluated for their antimicrobial activities against various bacterial strains. For instance, derivatives with electron-donating groups exhibited improved antibacterial activity compared to those with electron-withdrawing groups . Additionally, studies have indicated that certain quinoxaline sulfonamide derivatives possess notable antifungal activity against pathogens like Candida albicans and Aspergillus niger .

Biological Research

Mechanism of Action

The mechanism of action of this compound involves interaction with multiple molecular targets. It has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA) . These interactions contribute to its potential therapeutic effects in treating cancer and inflammatory diseases.

Potential for Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound for drug development. Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for further investigation in anticancer therapies .

Material Science Applications

Fluorescent Probes and Molecular Electronics

Recent studies have highlighted the use of quinoxaline derivatives as fluorescent probes in molecular electronics and analytical chemistry. The unique structural features of this compound make it suitable for developing new materials with enhanced electronic properties . This application is particularly relevant in the context of organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various quinoxaline derivatives, this compound demonstrated significant inhibitory activity against the HCT116 cell line with an IC50 value of 7.8 µM, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antibacterial properties of quinoxaline sulfonamides derived from this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-(4-methoxyphenyl)quinoxalin-2-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways . The compound also exhibits antimicrobial activity by inhibiting the growth of bacterial and fungal strains .

Comparaison Avec Des Composés Similaires

Quinoxaline Derivatives with Varied Substituents

Quinoxaline derivatives with different aryl/alkyl substituents exhibit distinct structural and functional properties:

Key Insights :

- Structural Stability : Planarity and hydrogen-bonding motifs (e.g., N–H···O in ) are critical for crystal packing and fluorescence, which may differ with bulkier substituents .

Heterocyclic Compounds with 4-Methoxyphenyl Substituents

Compounds with 4-methoxyphenyl groups on diverse heterocycles highlight the substituent’s versatility:

Key Insights :

- Crystallography: In piperazine salts, the methoxyphenyl group contributes to di-periodic hydrogen-bonded networks, contrasting with the tri-periodic networks of non-methoxy analogs .

Structural and Electronic Comparisons

- Crystallography: Quinoxaline derivatives (e.g., ) exhibit planar structures with intramolecular C–H···N bonds, whereas piperazine salts () form infinite chains via N–H···O interactions . Dihedral angles between aryl rings in piperazine salts range from 62.3° to 68.4°, influenced by methoxy substitution .

- Spectroscopy: ¹H NMR of 4-methoxyphenyl-containing quinoxalines shows distinct aromatic proton shifts (e.g., δ 7.02–7.91 ppm in ), differing from methyl-substituted analogs (δ 7.18–7.78 ppm in ) .

Activité Biologique

N-(4-Methoxyphenyl)quinoxalin-2-amine is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on current research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds exhibit properties such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects. The structural diversity of quinoxaline derivatives allows for various interactions with biological targets, making them valuable in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxyphenylamine with quinoxaline precursors. A common method includes heating the reactants under specific conditions to facilitate the formation of the quinoxaline core. For instance, one study reported a yield of 78% using a microwave-assisted method involving benzene-1,2-diamine and appropriate acetonitrile derivatives .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

- Cell Line Studies : In vitro assays demonstrated that this compound had an IC50 value of approximately 7.8 µM against the HCT116 human colon carcinoma cell line. This compound also showed moderate activity against HepG2 liver cancer cells and weaker effects on MCF-7 breast cancer cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Zone of Inhibition (ZOI) : The compound exhibited notable antibacterial activity with ZOI values comparable to standard antibiotics like chloramphenicol and ampicillin. Electron-donating groups on the phenyl ring were found to enhance antibacterial activity .

Antidiabetic Potential

Recent studies have explored the antidiabetic effects of quinoxaline derivatives, including this compound. These compounds have shown potential as inhibitors of key enzymes involved in glucose metabolism.

- Mechanism : The compound acts as an α-glucosidase inhibitor, which is crucial for managing Type 2 diabetes mellitus (T2DM). Molecular docking studies have suggested strong binding interactions between the quinoxaline structure and the active site of α-glucosidase .

Case Studies and Research Findings

- Anticancer Mechanisms : A study highlighted that this compound could disrupt microtubule dynamics and induce apoptosis in cancer cells. This mechanism was linked to its ability to interfere with cell cycle progression .

- Antimicrobial Efficacy : Another investigation indicated that this compound exhibited a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant implications for developing new antibiotics .

- Antidiabetic Activity : Research focused on the structural modifications of quinoxaline derivatives revealed that certain substitutions could enhance their efficacy as antidiabetic agents by improving their binding affinity to target enzymes .

Q & A

Basic Synthesis: What are the standard synthetic routes for N-(4-methoxyphenyl)quinoxalin-2-amine, and how do reaction conditions affect yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves refluxing 2-chloroquinoxaline with 4-methoxyaniline in ethanol, followed by purification via column chromatography . Alternative routes employ CeO₂ nanoparticle catalysts to facilitate reactions between 1,2-diamines, aldehydes, and isocyanides, which can improve regioselectivity . Reaction time, solvent choice (e.g., ethanol vs. chloroform), and stoichiometric ratios critically influence yield and purity. For example, extended reflux durations (>5 hours) enhance conversion rates but may increase byproduct formation .

Advanced Synthesis: How does microwave-assisted synthesis optimize N-alkylation in quinoxalin-2-amine derivatives?

Microwave irradiation accelerates N-alkylation by reducing reaction times from hours to minutes while improving regioselectivity. For instance, propargyl bromide-mediated alkylation under microwave conditions achieves >80% yield for N-(4-methoxyphenyl)-substituted derivatives by minimizing side reactions like over-alkylation. This method also enhances energy efficiency and scalability compared to conventional heating . Key parameters include microwave power (300–500 W) and solvent polarity, which must be optimized to prevent decomposition of thermally sensitive intermediates.

Structural Characterization: What crystallographic techniques elucidate molecular planarity and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for determining planarity and non-covalent interactions. For example, SC-XRD reveals that this compound adopts a near-planar conformation (r.m.s. deviation: 0.188 Å), stabilized by intramolecular C–H···N interactions. Intermolecular hydrogen bonds (N–H···O, O–H···N) and π-π stacking (centroid distance: 3.59 Å) further stabilize the crystal lattice . Refinement protocols using SHELXL account for disordered solvent molecules, ensuring accurate electron density maps .

Data Interpretation: How can researchers resolve NMR discrepancies in substituted quinoxalin-2-amines?

Contradictions in NMR data often arise from solvent effects, tautomerism, or dynamic exchange. For example, the methoxy group in this compound shows a singlet at δ 3.77 ppm in CDCl₃, but polarity changes in DMSO-d₆ may split this signal. Advanced strategies include:

- Variable-temperature NMR to identify tautomeric equilibria.

- HSQC and HMBC experiments to assign ambiguous protons (e.g., distinguishing quinoxaline H6/H7 resonances) .

- Cross-validation with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Bioactivity: Which structural features influence the compound's potential pharmaceutical applications?

The planar quinoxaline core enables π-π stacking with biological targets (e.g., kinase ATP-binding pockets), while the 4-methoxyphenyl group enhances lipophilicity and membrane permeability. Substituents at the quinoxaline 2-position modulate selectivity; for instance, chloro substituents (as in 3-chloro derivatives) increase electrophilicity, promoting covalent interactions with cysteine residues . Computational docking studies (e.g., 3D-QSAR) can predict bioactivity by correlating substituent electronic properties with binding affinities .

Reaction Optimization: How to control single vs. double substitution in quinoxalin-2-amine synthesis?

Controlling substitution relies on steric and electronic factors. For DCQX (dichloroquinoxaline), single substitution is favored by:

- Using bulky nucleophiles (e.g., 4-methoxyaniline) that hinder second substitution.

- Low-temperature conditions (0–5°C) to slow reaction kinetics .

Double substitution requires excess nucleophile (2–3 eq.) and polar aprotic solvents (e.g., DMF) to stabilize transition states. Monitoring via TLC or LC-MS ensures real-time control over substitution patterns .

Analytical Validation: Which spectroscopic methods confirm purity and structural integrity?

- 1H/13C NMR : Assign all aromatic and aliphatic protons, with integration ratios verifying stoichiometry. For example, the quinoxaline ring protons appear as a multiplet between δ 7.60–8.20 ppm .

- HRMS : Confirm molecular formula (e.g., C₁₅H₁₃N₃O requires m/z 258.1001 [M+H]+).

- HPLC-PDA : Purity >95% with a retention time matching a certified reference standard (e.g., NIST SRM 2579) .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values within ±0.3% .

Computational Modeling: How can QSAR studies guide the design of derivatives with enhanced properties?

3D-QSAR models (e.g., CoMFA/CoMSIA) correlate substituent descriptors (steric, electrostatic) with bioactivity. For morpholinyl-substituted analogs, electron-withdrawing groups at the quinoxaline 3-position improve kinase inhibition by enhancing hydrogen bonding with catalytic lysine residues . Molecular dynamics simulations further predict metabolic stability by modeling CYP450 interactions, prioritizing derivatives with lower clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.